molecular formula C28H37N7O5 B12538515 L-Tryptophyl-L-isoleucyl-L-histidyl-L-proline CAS No. 676604-78-7

L-Tryptophyl-L-isoleucyl-L-histidyl-L-proline

Cat. No.: B12538515
CAS No.: 676604-78-7
M. Wt: 551.6 g/mol
InChI Key: HKMNBQBOSXOGJK-GDSDNQIASA-N
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Description

L-Tryptophyl-L-isoleucyl-L-histidyl-L-proline is a tetrapeptide composed of the amino acids L-tryptophan, L-isoleucine, L-histidine, and L-proline. This compound is of interest due to its potential biological activities and applications in various fields such as medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-L-isoleucyl-L-histidyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the amine group of the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale, purity, and cost considerations. Automated peptide synthesizers are commonly used to streamline the process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophyl-L-isoleucyl-L-histidyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The indole ring of L-tryptophan can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the imidazole ring of L-histidine using agents like sodium borohydride.

    Substitution: The peptide can undergo substitution reactions, particularly at the side chains of the amino acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield oxindole derivatives, while reduction of the imidazole ring may produce reduced histidine analogs.

Scientific Research Applications

L-Tryptophyl-L-isoleucyl-L-histidyl-L-proline has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Chemistry: Utilized in the development of peptide-based catalysts and sensors.

    Industry: Employed in the production of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Tryptophyl-L-isoleucyl-L-histidyl-L-proline involves its interaction with specific molecular targets and pathways. The indole ring of L-tryptophan can interact with various receptors, while the imidazole ring of L-histidine can participate in metal ion coordination and enzyme catalysis. The proline residue contributes to the conformational stability of the peptide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tryptophyl-L-isoleucyl-L-histidyl-L-proline is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and chemical properties

Properties

CAS No.

676604-78-7

Molecular Formula

C28H37N7O5

Molecular Weight

551.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C28H37N7O5/c1-3-16(2)24(34-25(36)20(29)11-17-13-31-21-8-5-4-7-19(17)21)26(37)33-22(12-18-14-30-15-32-18)27(38)35-10-6-9-23(35)28(39)40/h4-5,7-8,13-16,20,22-24,31H,3,6,9-12,29H2,1-2H3,(H,30,32)(H,33,37)(H,34,36)(H,39,40)/t16-,20-,22-,23-,24-/m0/s1

InChI Key

HKMNBQBOSXOGJK-GDSDNQIASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)N

Origin of Product

United States

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